sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate
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Overview
Description
Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties. This compound features a trifluoromethyl group, a methylphenyl group, and a butenolate moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 2-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylphenyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sodium (2E)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Similar structure but lacks the methyl group on the phenyl ring.
Sodium (2E)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
1015534-16-3 |
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Molecular Formula |
C11H8F3NaO2 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
sodium;1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O2.Na/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1 |
InChI Key |
DSARAOBBJOVRQL-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
solubility |
not available |
Origin of Product |
United States |
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